molecular formula C10H6O2 B1487563 5-Ethynyl-3H-isobenzofuran-1-one CAS No. 1179362-90-3

5-Ethynyl-3H-isobenzofuran-1-one

Cat. No. B1487563
M. Wt: 158.15 g/mol
InChI Key: JKUDVQNJEBSLBX-UHFFFAOYSA-N
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Description

5-Ethynyl-3H-isobenzofuran-1-one (5-EIBF) is a novel compound that has been gaining attention in recent years due to its potential applications in scientific research. 5-EIBF is a member of the isobenzofuran class of compounds, which are characterized by their unique chemical structure and reactivity. 5-EIBF has been studied for its potential use in a variety of laboratory experiments, including organic synthesis, biochemical analysis, and pharmacological research.

Scientific research applications

  • Synthesis Methods: Zheng et al. (2019) developed a method for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization. This process offers a broad substrate scope and enables further elaboration of the products, highlighting the versatility of 5-Ethynyl-3H-isobenzofuran-1-one derivatives in chemical synthesis (Zheng et al., 2019).

  • Chalcogenation Approaches: Du et al. (2022) explored a metal-free intramolecular oxychalcogenation approach to synthesize derivatives of isobenzofuran-1(3H)-one. Their work demonstrates the potential of 5-Ethynyl-3H-isobenzofuran-1-one in the creation of novel organic compounds with varied functional groups (Du et al., 2022).

  • Molecular Structure Analysis: Yılmaz et al. (2020) investigated the molecular structure, X-ray diffractions, and DFT calculations of a novel phthalide derivative related to 5-Ethynyl-3H-isobenzofuran-1-one. Their research included assessing antioxidant activities and DNA binding, illustrating the compound's potential in biochemical applications (Yılmaz et al., 2020).

  • Epoxide Synthesis: Moraes et al. (2018) synthesized novel epoxides from D-mannitol, which are derivatives of isobenzofuranones, indicating potential biological applications in agriculture. This research underscores the utility of 5-Ethynyl-3H-isobenzofuran-1-one in the development of agrochemicals (Moraes et al., 2018).

  • [Pd]-Catalysis in Organic Synthesis: Mahendar and Satyanarayana (2016) presented an efficient [Pd]-catalyzed method for synthesizing isobenzofuran-1(3H)-ones, demonstrating its broad substrate scope. This method was even applied to the synthesis of pharmaceuticals, highlighting the relevance of 5-Ethynyl-3H-isobenzofuran-1-one in drug synthesis (Mahendar & Satyanarayana, 2016).

properties

IUPAC Name

5-ethynyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-2-7-3-4-9-8(5-7)6-12-10(9)11/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUDVQNJEBSLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-3H-isobenzofuran-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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